Valine,N-[(2,5-dimethylphenyl)sulfonyl]-
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Overview
Description
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is a compound that belongs to the class of sulfonylated amino acids. It is derived from valine, an essential amino acid, and features a sulfonyl group attached to a 2,5-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- typically involves the reaction of valine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent amino acid.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Valine and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Valine,N-[(2,5-dimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Valine,N-[(4-chlorophenyl)sulfonyl]-
- Valine,N-[(4-bromophenyl)sulfonyl]-
- Valine,N-[(4-methylphenyl)sulfonyl]-
Uniqueness
Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Biological Activity
Valine, N-[(2,5-dimethylphenyl)sulfonyl]- (CAS Number: 1009346-46-6) is a sulfonylated derivative of the amino acid valine. This compound has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The presence of a sulfonyl group enhances its reactivity and interaction with various biological targets, which may lead to significant therapeutic applications.
- Molecular Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 285.36 g/mol
- IUPAC Name : ((2,5-dimethylphenyl)sulfonyl)valine
Biological Activities
Research indicates that N-[(2,5-dimethylphenyl)sulfonyl]-DL-valine exhibits several biological activities, including:
-
Antimicrobial Properties :
- Some studies suggest that sulfonylated amino acids can exhibit antimicrobial activity against various pathogens. This property makes N-[(2,5-dimethylphenyl)sulfonyl]-DL-valine a candidate for further investigation in antimicrobial drug development.
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes, which is a crucial mechanism for many drugs. Its sulfonyl group can form strong interactions with active sites of enzymes, potentially leading to competitive inhibition.
-
Binding Affinity Studies :
- Interaction studies have focused on its binding affinities with various biological targets. These studies are essential for understanding how the compound may exert its biological effects and its potential therapeutic uses.
Table 1: Summary of Biological Activities and Mechanisms
Activity Type | Mechanism Description | References |
---|---|---|
Antimicrobial | Exhibits activity against various pathogens | |
Enzyme Inhibition | Inhibits enzyme activity through competitive inhibition | |
Binding Affinity | Strong interactions with active sites of target proteins |
Case Study Example
In a recent study examining the enzyme inhibition properties of sulfonylated amino acids, N-[(2,5-dimethylphenyl)sulfonyl]-DL-valine was found to inhibit the activity of specific proteases involved in bacterial virulence. The study demonstrated an IC₅₀ value indicating effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
N-[(2,5-dimethylphenyl)sulfonyl]-DL-valine shares structural similarities with other sulfonylated amino acids. Below is a comparison highlighting unique aspects:
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(p-chlorophenyl)valine | Chlorophenyl group instead of dimethylphenyl | Different electronic properties affecting reactivity |
N-(2-fluoro-4-chlorophenyl)valine | Fluorinated phenyl group | Increased lipophilicity and altered biological activity |
N-(2-methylphenyl)valine | Methyl group on phenyl ring | Less steric hindrance compared to dimethylphenyl |
This comparative analysis indicates that the specific sulfonamide structure combined with the branched alkane side chain of N-[(2,5-dimethylphenyl)sulfonyl]-DL-valine influences both its chemical reactivity and biological activity uniquely.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
RSFWLMSKHBUENF-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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